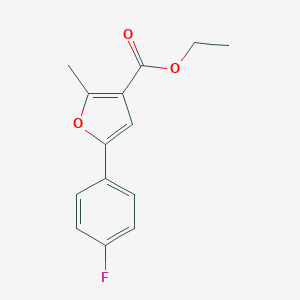

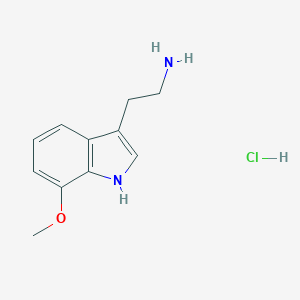

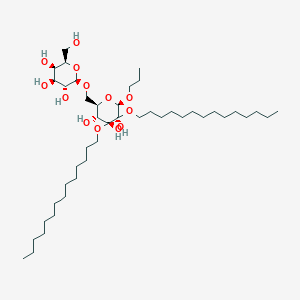

![molecular formula C13H10N2S B047941 Dibenzo[b,f][1,4]thiazepin-11-amine CAS No. 5786-26-5](/img/structure/B47941.png)

Dibenzo[b,f][1,4]thiazepin-11-amine

Descripción general

Descripción

Dibenzo[b,f][1,4]thiazepin-11-amine is an intermediate in the synthesis of quetiapine . It appears as a light yellow to yellow powder or crystals or viscous liquid .

Synthesis Analysis

A facile and efficient method has been developed for the synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement. Compounds were obtained in excellent isolated yields (70%-92%) under metal-free conditions .Molecular Structure Analysis

The molecular structure of Dibenzo[b,f][1,4]thiazepin-11-amine has been studied in several papers .Chemical Reactions Analysis

Dibenzo[b,f][1,4]thiazepin-11-amine has been involved in various chemical reactions. For instance, it has been used in the synthesis of quetiapine . More details about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis

Dibenzo[b,f][1,4]thiazepin-11-amine has a molecular weight of 226.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its exact mass is 226.05646950 g/mol .Aplicaciones Científicas De Investigación

Organic Chemistry and Drug Synthesis

Dibenzo[b,f][1,4]thiazepin-11-amine is used in the field of organic chemistry, particularly in drug synthesis .

Application Summary

It is an intermediate in the synthesis of quetiapine , a medication used to treat schizophrenia and bipolar disorder. It’s also used in the synthesis of dibenzothiazepine derivatives, which have been found useful for a variety of medical applications including as neuroleptic and antidepressant .

Methods of Application

A two-step diversity-oriented synthetic protocol has been developed for the synthesis of a novel class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides . The first step ensures the synthesis of dibenzothiazepine via copper-mediated condition followed by Ugi–Joullié reaction of the resultant cyclic imine in the second step .

Results or Outcomes

The successful synthesis of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides has been achieved . These compounds are important due to their potential therapeutic applications .

Biomedical Research

Dibenzo[b,f][1,4]thiazepin-11-amine is used in the field of biomedical research .

Application Summary

The seven-membered heterocycles containing one or two heteroatoms in the ring, such as azepines, oxazepines, and thiazepines, exhibit different activities . The dibenzothiazepine scaffold has been used as a cardiovascular modulator such as vasodilator, antiarrhythmic, elastase, ACE inhibitors, antagonists of several G-protein coupled receptors such as cholecystokinin (CCK) receptor, as interleukin-1b converting enzyme inhibitors, and the angiotensin II receptor (ACE) inhibitors .

Methods of Application

The synthesis of seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed . The data on the synthesis and biological properties of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .

Results or Outcomes

The seven-membered O, S, N-containing heterocycles due to their great contribution to medical and pharmaceutical chemistry are an object of deep research . These compounds have been found to exhibit a variety of biological activities and are being explored for their potential therapeutic applications .

DNA Gyrase Inhibitors

Dibenzo[b,f][1,4]thiazepin-11-amine is used in the field of medicinal chemistry .

Application Summary

Thiazole-based hybrids, which can be synthesized using Dibenzo[b,f][1,4]thiazepin-11-amine, have been developed as DNA gyrase inhibitors . These compounds have shown remarkable antibacterial efficacy .

Methods of Application

The compounds were synthesized and characterized using several analytical methods, including NMR, IR, and HR-MS . Molecular docking against the DNA Gyrase B (PDB ID: 6YD9) was studied to understand the binding interactions of thiazole-based hybrids with the protein of Escherichia coli .

Results or Outcomes

The derivatives 9e and 9g demonstrated outstanding in vitro inhibitory efficacy with minimum-inhibitory concentration (MIC) of 6.25 µg/ml and 12.5 µg/ml, respectively, against E. coli . The compound 9c showed better efficacy against S. pyogene (MIC value - 12.5 µg/ml) than the standard drugs . All synthesized compounds appear non-toxic and non-carcinogenic in living systems, according to in silico ADMET investigations .

Neurotransmission Research

Dibenzo[b,f][1,4]thiazepin-11-amine is used in the field of neurotransmission research .

Application Summary

Dibenzo[b,f][1,4]thiazepin-11-amine is used in the synthesis of compounds that are used in research related to various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Addiction, Stress and Anxiety .

Methods of Application

The specific methods of application in this field would depend on the specific research context and the neurological disorder being studied .

Results or Outcomes

The outcomes of this research could potentially lead to new insights into the treatment of various neurological disorders .

Safety And Hazards

Propiedades

IUPAC Name |

benzo[b][1,4]benzothiazepin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGHLKRKXHUWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,f][1,4]thiazepin-11-amine | |

CAS RN |

5786-26-5 | |

| Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

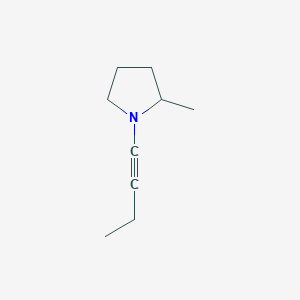

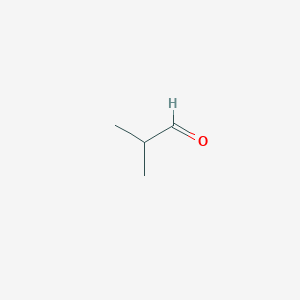

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)

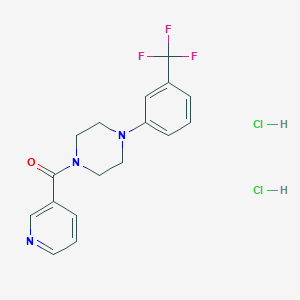

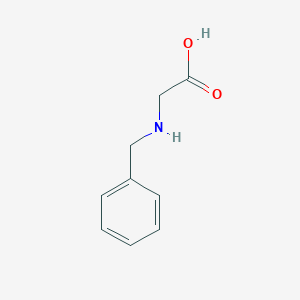

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

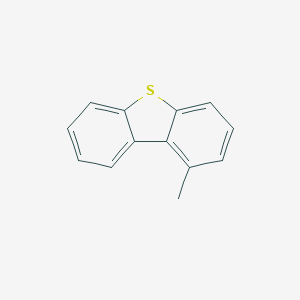

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)